

# Chemical properties of Nicotine-N-beta-glucuronide hydrate

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## Compound of Interest

**Compound Name:** *Nicotine-N-beta-glucuronide hydrate*

**Cat. No.:** *B13821858*

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## Technical Monograph: Nicotine-N-β-D-Glucuronide Hydrate

### Executive Summary

Nicotine-N-β-D-glucuronide (Nicotine-N-Gluc) is a Phase II metabolite of nicotine, formed primarily by the enzymatic action of UGT2B10. Unlike the stable O-glucuronides formed from hydroxy-metabolites (e.g., 3-hydroxycotinine glucuronide), Nicotine-N-Gluc represents a unique class of N-quaternary glucuronides.

This compound serves as a critical biomarker for assessing UGT2B10 enzymatic activity and investigating genetic polymorphisms (e.g., UGT2B10 Asp67Tyr) that influence nicotine clearance and smoking behavior. However, its chemical instability (spontaneous hydrolysis) and zwitterionic nature present specific challenges in isolation, storage, and quantification.

## Physicochemical Characterization

### Chemical Identity & Structure

Nicotine-N-Gluc is an inner salt (zwitterion). The glucuronic acid moiety is attached to the pyridine nitrogen (N1) of the nicotine molecule, creating a permanently charged quaternary ammonium center. This positive charge is balanced by the carboxylate anion of the glucuronic acid at physiological pH.

Property	Specification
IUPAC Name	1-β-D-Glucopyranuronosyl-3-[(2S)-1-methyl-2-pyrrolidinyl]pyridinium inner salt
Common Name	Nicotine-N-β-D-glucuronide (hydrate)
CAS Number	153536-53-9
Molecular Formula	C <sub>16</sub> H <sub>22</sub> N <sub>2</sub> O <sub>6</sub> [1][2][3][4][5] · xH <sub>2</sub> O (Hydrate form)
Molecular Weight	338.36 g/mol (Anhydrous basis)
Stereochemistry	(S)-Nicotine backbone; β-D-glucuronide linkage
Appearance	Pale yellow solid; Hygroscopic
Solubility	Highly soluble in water, methanol; Poor in non-polar solvents (hexane, ether)

## The "N-Glucuronide" Instability Factor

Critical Insight: Unlike O-glucuronides, N-glucuronides involving a pyridine nitrogen are chemically labile. The C-N bond formed between the anomeric carbon of glucuronic acid and the pyridine nitrogen is susceptible to nucleophilic attack and thermal instability.

- Spontaneous Hydrolysis: Nicotine-N-Gluc can hydrolyze back to nicotine and glucuronic acid in aqueous solution, a process accelerated by:
  - Acidic pH: While often used to stabilize other metabolites, low pH (<3) can catalyze hydrolysis of this specific N-conjugate over time.
  - Temperature: Significant degradation occurs at temperatures >37°C.
  - Matrix Effects: Urinary enzymes (unless inhibited) can rapidly deconjugate the molecule.

Handling Protocol: Standards must be stored at -20°C or lower in solid form. Aqueous stock solutions should be prepared fresh or stored at -80°C and kept at neutral to slightly acidic pH (pH 5-6) rather than highly acidic.

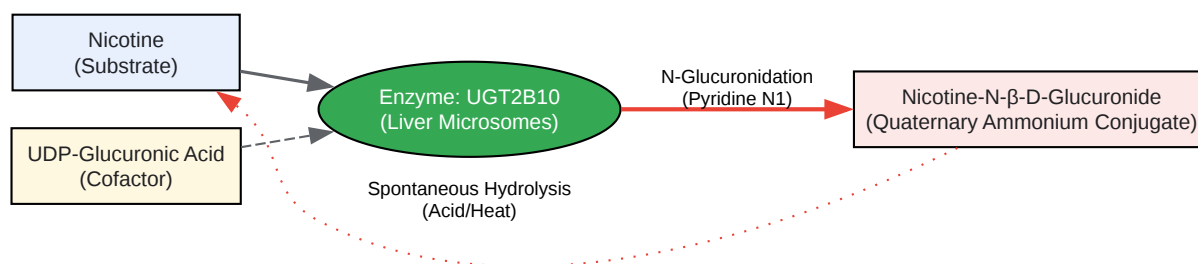
## Biosynthesis & Metabolic Pathway[6][7]

The formation of Nicotine-N-Gluc is highly regioselective. While Nicotine contains two nitrogen atoms (pyrrolidine and pyridine), the UGT enzymes specifically target the pyridine nitrogen.

Enzymatic Drivers:

- UGT2B10: The high-affinity, primary catalyst.
- UGT1A4: A low-affinity, secondary catalyst.

### Visualization: The UGT2B10 Catalytic Pathway



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Figure 1: The enzymatic pathway converting Nicotine to Nicotine-N-Glucuronide via UGT2B10, highlighting the potential for spontaneous hydrolysis.

## Analytical Methodologies

### Mass Spectrometry (LC-MS/MS)

Direct quantification is preferred over indirect (hydrolysis-based) methods due to the variable hydrolysis rates of N-glucuronides.

MS Source Conditions:

- Ionization: ESI Positive (Electrospray Ionization).[6]
- Mechanism: The molecule is already positively charged (quaternary ammonium). It does not require protonation to be detected, but the mobile phase pH affects the chromatographic retention.

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy	Note
Nicotine-N-Gluc	339.1	163.1	~20-25 eV	Loss of glucuronic acid moiety (176 Da)
Nicotine-N-Gluc	339.1	132.1	~35 eV	Further fragmentation of pyridine ring
d3-Nic-N-Gluc (IS)	342.1	166.1	~20-25 eV	Internal Standard

## Experimental Protocol: Extraction from Biological Matrix

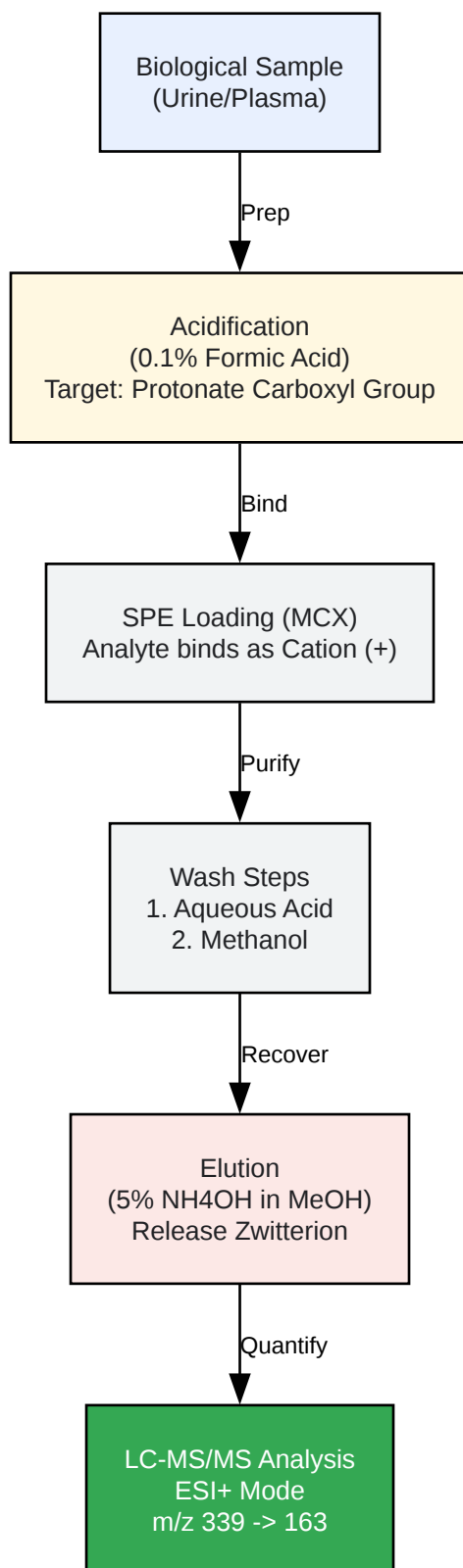
Due to the zwitterionic nature of Nicotine-N-Gluc (Positive Pyridinium + Negative Carboxylate), standard Reverse Phase (C18) extraction is often inefficient. Mixed-Mode Cation Exchange (MCX) is the gold standard.

Step-by-Step Workflow:

- Sample Pre-treatment:
  - Aliquot 100  $\mu$ L Plasma/Urine.
  - Add Internal Standard (d3-Nicotine-N-Gluc).[7]
  - Acidify: Add 100  $\mu$ L 0.1% Formic Acid. Rationale: This protonates the carboxyl group (pKa ~3.5), rendering the molecule net positive (cationic) to bind to the MCX sorbent.

- Solid Phase Extraction (SPE - MCX Cartridge):
  - Condition: Methanol followed by 0.1% Formic Acid.
  - Load: Acidified sample.
  - Wash 1: 0.1% Formic Acid (Removes proteins/salts).
  - Wash 2: Methanol (Removes neutral/hydrophobic interferences).
  - Elute: 5% Ammonium Hydroxide in Methanol. Rationale: High pH deprotonates the carboxyl (negative) and neutralizes the sorbent interaction, releasing the zwitterion.
- Reconstitution:
  - Evaporate eluate under Nitrogen at <40°C (Avoid heat degradation).
  - Reconstitute in Mobile Phase (e.g., 95% Water / 5% ACN / 0.1% Formic Acid).

## Visualization: Analytical Workflow



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Figure 2: Optimized extraction workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate the zwitterionic Nicotine-N-Glucuronide.

## Synthesis & Sourcing

For research applications, Nicotine-N-Gluc is typically sourced via:

- Chemical Synthesis: Reaction of (S)-nicotine with activated glucuronide donors (e.g., acetobromo- $\alpha$ -D-glucuronic acid methyl ester).
  - Challenge: Requires careful deprotection to prevent hydrolysis of the labile N-glycosidic bond.
- Enzymatic Synthesis: Incubation of Nicotine with recombinant UGT2B10 and UDPGA.
  - Advantage:[8] Yields the correct  $\beta$ -anomer stereochemistry exclusively.

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